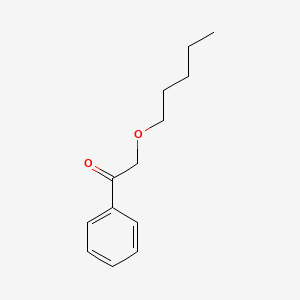
2-Pentoxy-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentoxy-1-phenylethanone is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of a phenyl group attached to the carbonyl carbon and a pentoxy group attached to the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentoxy-1-phenylethanone can be synthesized through several methods. One common approach involves the alkylation of 1-phenylethanone with pentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds as follows:
- Dissolve 1-phenylethanone in anhydrous tetrahydrofuran.
- Add sodium hydride to the solution to deprotonate the alpha carbon.
- Introduce pentyl bromide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentoxy-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pentoxy-1-phenylacetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 2-pentoxy-1-phenylethanol using reducing agents like sodium borohydride.
Substitution: The pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products
Oxidation: 2-Pentoxy-1-phenylacetic acid.
Reduction: 2-Pentoxy-1-phenylethanol.
Substitution: Various substituted phenylethanones depending on the alkyl or aryl group introduced.
Wissenschaftliche Forschungsanwendungen
2-Pentoxy-1-phenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-pentoxy-1-phenylethanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxy-1-phenylethanone: Similar in structure but lacks the pentoxy group.
1-Phenylethanone: Lacks both the pentoxy and phenoxy groups.
2-Pentoxy-1-phenylethanol: The reduced form of 2-pentoxy-1-phenylethanone.
Uniqueness
This compound is unique due to the presence of both the phenyl and pentoxy groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-pentoxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXRWGGJORQIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














